molecular formula C8H6BrN3O2 B3193406 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole CAS No. 713530-56-4

6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B3193406
CAS No.: 713530-56-4
M. Wt: 256.06 g/mol
InChI Key: VEFNVMSUKDCQDF-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 4th position on the benzo[d]imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through electrophilic aromatic substitution, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.

    Oxidation: Potassium permanganate, water as a solvent, and acidic conditions.

Major Products:

    Substitution: 6-Amino-2-methyl-4-nitro-1H-benzo[d]imidazole.

    Reduction: 6-Bromo-2-methyl-4-amino-1H-benzo[d]imidazole.

    Oxidation: 6-Bromo-2-carboxy-4-nitro-1H-benzo[d]imidazole.

Scientific Research Applications

6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of functional materials, such as dyes and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by interacting with DNA or key signaling pathways.

Comparison with Similar Compounds

    6-Bromo-1H-benzo[d]imidazole: Lacks the methyl and nitro groups, which may result in different chemical reactivity and biological activity.

    2-Methyl-4-nitro-1H-benzo[d]imidazole: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

    4-Nitro-1H-benzo[d]imidazole: Lacks both the bromine and methyl groups, which may influence its overall properties.

Uniqueness: 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzo[d]imidazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-bromo-2-methyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-6-2-5(9)3-7(12(13)14)8(6)11-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNVMSUKDCQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736131
Record name 6-Bromo-2-methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713530-56-4
Record name 6-Bromo-2-methyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-nitrobenzene-1,2-diamine (464 mg) and pentane-2,4-dione (400 mg) in EtOH (27 mL) and 5 N HCl (7.4 mL) was refluxed for 3 h. The mixture was cooled to room temperature and the solvent was removed in-vacuo. The residue was dissolved in EtOAc and washed with aqueous NaHCO3 solution and brine. The organic layer was concentrated to afford the desired product as a solid (460 mg, 90%). 1H NMR (300 MHz, CDCl3) δ ppm 2.73 (s, 3H), 8.11 (d, 1H, J=1.8 Hz), 8.24 (d, 1H, J=1.8 Hz), 10.20 (s, 1H, s); LC-MS: m/e=256 [M+1]+
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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